N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a furan ring, a quinoline core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then subjected to further reactions to introduce the quinoline core and the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors, along with effective coupling reagents such as DMT/NMM/TsO− or EDC, are employed to optimize reaction conditions and achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, oxidized furan compounds, and reduced quinoline analogs .
Scientific Research Applications
N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and quinoline core play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. The compound’s ability to chelate metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound shares the furan ring and exhibits similar biological activities.
Furan-2-ylmethyl furan-2-carboxylate:
Uniqueness
N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique combination of a furan ring, quinoline core, and carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H14N2O4/c1-18-12-7-3-2-6-11(12)14(19)13(16(18)21)15(20)17-9-10-5-4-8-22-10/h2-8,19H,9H2,1H3,(H,17,20) |
InChI Key |
ZHQBCJCMVKLHCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CO3)O |
Origin of Product |
United States |
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